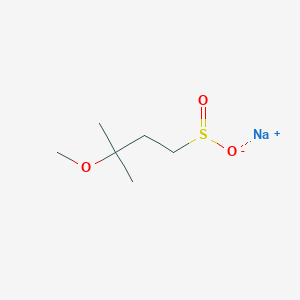

Sodium 3-methoxy-3-methylbutane-1-sulfinate

Description

Sodium 3-methoxy-3-methylbutane-1-sulfinate is an organosulfur compound characterized by a sulfinate group (-SO₂⁻) bonded to a branched alkoxyalkyl chain. Its structure combines a methoxy substituent and a methyl group on the third carbon of a butane backbone, conferring unique solubility and reactivity properties. This compound is primarily utilized in organic synthesis as a nucleophilic sulfinating agent, enabling the introduction of sulfonyl groups into target molecules. Its stability in aqueous environments and compatibility with polar aprotic solvents make it advantageous for use in pharmaceutical and polymer chemistry.

Properties

IUPAC Name |

sodium;3-methoxy-3-methylbutane-1-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S.Na/c1-6(2,9-3)4-5-10(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYTIVDXNJTDH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)[O-])OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871665-63-2 | |

| Record name | sodium 3-methoxy-3-methylbutane-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-methoxy-3-methylbutane-1-sulfinate typically involves the reaction of 3-methoxy-3-methylbutane-1-ol with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methoxy-3-methylbutane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 3-methoxy-3-methylbutane-1-sulfinate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of sodium 3-methoxy-3-methylbutane-1-sulfinate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized overview based on indirect inferences:

Sodium Hydroxide (NaOH)

- Chemical Properties : Sodium hydroxide is a strong base with high solubility in water (1090 g/L at 20°C) and a melting point of 318°C . In contrast, sodium sulfinates like the target compound are weaker bases due to the electron-withdrawing sulfinate group, which reduces hydroxide ion release.

- Applications : NaOH is used in industrial saponification and pH adjustment, whereas sodium sulfinates serve as specialized reagents in sulfonation reactions.

Sodium Hyaluronate

- Functionality : Sodium hyaluronate, a polysaccharide, is employed in medical applications (e.g., intra-articular injections for osteoarthritis) due to its viscoelastic properties . Sodium 3-methoxy-3-methylbutane-1-sulfinate, being a small organic molecule, lacks such macromolecular behavior but may act as a precursor in synthesizing biocompatible polymers.

Methyl 2-Benzoylamino-3-Oxobutanoate

- Synthetic Relevance: This compound () is an intermediate in heterocyclic synthesis, prepared via condensation reactions catalyzed by PTSA . enolate chemistry).

Sodium Channel Modulators

- Biological Activity: discusses sodium channel current properties in avian neurons .

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly address this compound or its structural analogs. Comparisons are extrapolated from broader sodium-based compounds or sulfinate chemistry principles.

Biological Activity

Sodium 3-methoxy-3-methylbutane-1-sulfinate (CAS No. 90030-48-1) is an organosulfur compound that has garnered interest for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₃NaO₃S. Its structure features a branched alkane chain with a sulfonate group, which contributes to its unique reactivity and solubility characteristics. The presence of both methoxy and methyl groups enhances its potential applications in various fields, including pharmaceuticals and agricultural chemistry.

Toxicological Studies

Recent studies have investigated the toxicological profile of this compound. For instance, in repeated dose toxicity studies on rats, no significant changes were observed in body weight, food consumption, or hematological findings at doses up to 1000 mg/kg bw/day. However, notable increases in relative kidney and liver weights were recorded at this dosage, indicating potential organ-specific effects . The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.

Mutagenicity Testing

In mutagenicity assays, this compound did not exhibit mutagenic properties in various strains of Salmonella typhimurium or Escherichia coli, both with and without metabolic activation. This suggests a low risk of genetic toxicity associated with this compound .

The biological activity of this compound is thought to involve several mechanisms:

- Antioxidant Properties : Organosulfur compounds are often recognized for their antioxidant capabilities, which may contribute to protective effects against oxidative stress in biological systems.

- Enzyme Modulation : There is evidence suggesting that sulfinates can modulate enzyme activity, potentially influencing metabolic pathways related to detoxification and cellular signaling.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics.

Case Study 2: Agricultural Applications

In agricultural research, this compound has been tested as a potential biopesticide. Field trials demonstrated its efficacy in reducing pest populations while being environmentally benign compared to synthetic pesticides. This dual role as an antimicrobial agent and a pesticide highlights its versatility in practical applications.

Data Tables

Here are summarized findings from various studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.